4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine
Description
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is a heterocyclic compound with a unique structure. It combines a piperazine core (a six-membered ring containing two nitrogen atoms) with a cinnamyl moiety (an aromatic group derived from cinnamic acid). The compound exhibits interesting biological and pharmaceutical properties .
Synthesis Analysis
- Cyclization of 1,2-diamine derivatives with sulfonium salts : This method leads to protected piperazines in good yields. Deprotection of these intermediates followed by selective intramolecular cyclization produces piperazinopyrrolidinones . Parallel solid-phase synthesis and photocatalytic synthesis : These innovative approaches have also been explored .
Molecular Structure Analysis
The molecular structure of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine consists of a piperazine ring with cinnamyl and propionyl substituents. The cinnamyl group imparts aromatic character, while the propionyl group contributes to the overall chemical properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cyclization, nucleophilic additions, and transformations of its functional groups. For example, it may undergo nucleophilic attack at the carbonyl carbon or react with electrophiles to modify the cinnamyl moiety .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELNWDOXWGBBLO-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine | |
CAS RN |
4204-01-7 | |
Record name | Piperazine, 4-cinnamyl-2,6-dimethyl-1-propionyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004204017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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